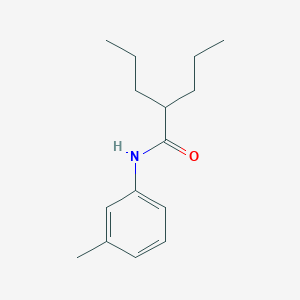
N-(3-methylphenyl)-2-propylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)-2-propylpentanamide, commonly known as NMP, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is soluble in organic solvents like ethanol and methanol. NMP has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Wirkmechanismus
The exact mechanism of action of NMP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including gamma-aminobutyric acid (GABA) and glutamate. This modulation results in the reduction of pain and inflammation.
Biochemical and Physiological Effects:
NMP has been shown to exert significant effects on various biochemical and physiological processes in the body. It has been found to increase the levels of GABA and decrease the levels of glutamate in the brain. This results in the reduction of pain and inflammation and the promotion of relaxation and sedation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NMP in laboratory experiments is its high purity and stability. It can be easily synthesized and purified, allowing for accurate and reproducible results. However, one of the limitations of using NMP is its potential toxicity. It is important to handle NMP with care and to follow proper safety protocols when working with this compound.
Zukünftige Richtungen
There are several future directions for research on NMP. One area of interest is the development of new pain-relieving drugs based on the structure of NMP. Another area of interest is the investigation of the potential use of NMP in the treatment of anxiety and depression. Additionally, research on the toxicity and safety of NMP is needed to ensure its safe use in laboratory experiments and potential clinical applications.
Synthesemethoden
NMP can be synthesized by the reaction of 3-methylbenzoyl chloride with 2-propylpentanamine in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields a high purity product. The reaction mechanism involves the formation of an intermediate amide, which undergoes nucleophilic substitution to form NMP.
Wissenschaftliche Forschungsanwendungen
NMP has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to possess significant analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain-relieving drugs. NMP has also been investigated for its potential use as an anticonvulsant and anxiolytic agent.
Eigenschaften
Molekularformel |
C15H23NO |
|---|---|
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
N-(3-methylphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C15H23NO/c1-4-7-13(8-5-2)15(17)16-14-10-6-9-12(3)11-14/h6,9-11,13H,4-5,7-8H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
FTXMUGLJIKSYQK-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C |
Kanonische SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



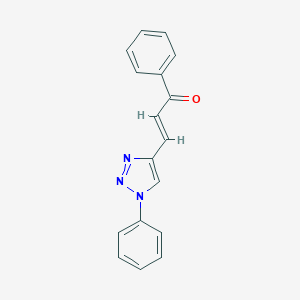
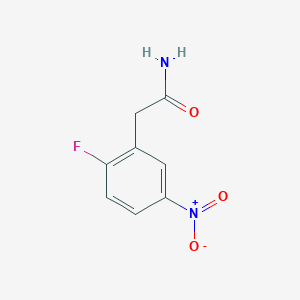
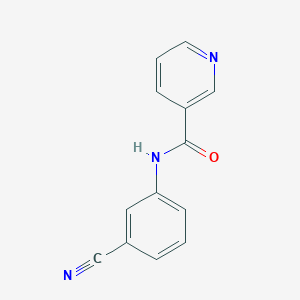
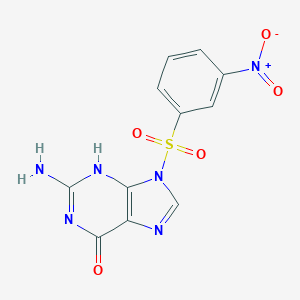
![N-{4-acetyl-5-[3,4-bis(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B290228.png)
![1-(allylsulfanyl)-6-methyl-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B290232.png)
![7-Methyl-2-[(2-methyl-2-propenyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamine](/img/structure/B290233.png)
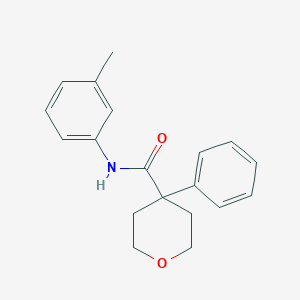
![3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B290236.png)
![methyl 4-({(2E)-3-methyl-4-oxo-6-[(2-phenylethyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B290237.png)
![5,5-dimethyl-2-phenyl-5,6-dihydro-4H-naphtho[1,2-d][1,3]oxazin-4-one](/img/structure/B290238.png)
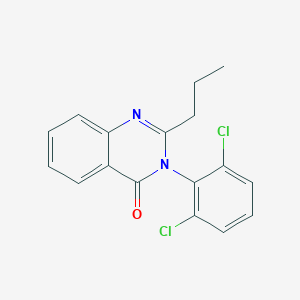
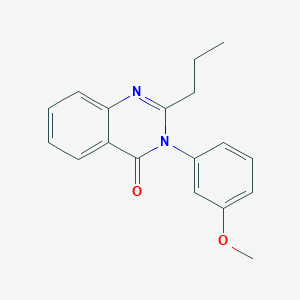
![3-(2,6-dichlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B290243.png)